molecular formula C9H11F3N2O B13045255 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13045255
M. Wt: 220.19 g/mol
InChI Key: NQXWVAAAXWPKDX-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound with the molecular formula C9H11F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

    1-(4-Trifluoromethoxy-phenyl)-ethane-1,2-diamine: Similar structure but with the trifluoromethoxy group at a different position on the phenyl ring.

    2,2,2-Trifluorodiazoethane: Another trifluoromethyl-substituted compound with different chemical properties and applications.

    N-(4-Trifluoromethoxyphenyl)urea: Contains a trifluoromethoxyphenyl group but with a urea moiety instead of an ethane-1,2-diamine. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2

InChI Key

NQXWVAAAXWPKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F

Origin of Product

United States

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